molecular formula C9H11N5O B1484280 4-amino-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-ol CAS No. 2091554-47-9

4-amino-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-ol

Cat. No. B1484280
CAS RN: 2091554-47-9
M. Wt: 205.22 g/mol
InChI Key: LMJFWCQYKYCHIH-UHFFFAOYSA-N
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Description

The compound “4-amino-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-ol” is a chemical compound with a molecular weight of 111.14500 . It is also known as 3,5-Dimethyl-1H-pyrazol-4-amine .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of pyrazole-based ligands has been demonstrated via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms . The compound has a density of 1.16g/cm3 .


Chemical Reactions Analysis

While specific chemical reactions involving “4-amino-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-ol” are not available, pyrazole compounds are known to participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 111.14500, a density of 1.16g/cm3, and a boiling point of 300.7ºC at 760mmHg . The compound is also known to have a flashpoint of 161ºC .

Scientific Research Applications

Synthesis and Chemical Structure Analysis

  • Chemical Synthesis and Structure : This compound is used in the synthesis of various chemical structures. For example, it is involved in creating mononuclear ReI complexes, which show a non-regular octahedron around the rhenium(I) center. This synthesis demonstrates intramolecular hydrogen bonding and coplanarity in molecular structures (Saldías et al., 2020).

  • Derivative Synthesis for Biological Evaluation : Novel derivatives of this compound, including combinations with pyrimidine, 1,3,5-triazine, and 1,3,4-oxadiazole rings, are synthesized for preliminary biological evaluations. These derivatives have shown pronounced plant growth stimulant activity (Yengoyan et al., 2018).

Biological and Pharmacological Research

  • Antimicrobial and Anticancer Potential : Some derivatives, synthesized from this compound, have been evaluated for their antimicrobial and anticancer activities. Certain compounds showed higher anticancer activity compared to standard drugs like doxorubicin (Hafez et al., 2016).

  • Neurotropic Activity : Synthesized compounds from this chemical structure have been studied for their neurotropic activity. These compounds have shown potential in antagonizing corazole without exhibiting muscle relaxation, along with anxiolytic and antidepressant effects (Dashyan et al., 2022).

Material Science and Corrosion Studies

  • Corrosion Inhibitor Efficiency : Theoretical studies of bipyrazolic-type organic compounds derived from this chemical have been conducted to determine their efficiency as corrosion inhibitors. These studies involve density functional theory (DFT) to understand the reactive sites and inhibition efficiencies of these compounds (Wang et al., 2006).

Miscellaneous Applications

  • Herbicide Development : Substituted pyridazinone compounds, including derivatives of this chemical, have been studied for their potential as herbicides. They have been found to inhibit photosynthesis in plants, accounting for their phytotoxicity, and hold potential for the development of new herbicides (Hilton et al., 1969).

Future Directions

The future directions for this compound could involve further exploration of its biological activities and potential applications in various fields. Pyrazole derivatives are known for their wide range of biological activities and are often used in the development of new drugs .

properties

IUPAC Name

5-amino-3-(3,5-dimethylpyrazol-1-yl)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O/c1-5-3-6(2)14(13-5)8-4-7(10)9(15)12-11-8/h3-4H,1-2H3,(H2,10,11)(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMJFWCQYKYCHIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NNC(=O)C(=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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